molecular formula C15H22BNO4S B1355791 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester CAS No. 914610-50-7

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

Cat. No. B1355791
CAS RN: 914610-50-7
M. Wt: 323.2 g/mol
InChI Key: ASFBWQXCZSUHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester” is a type of organoboron compound . Organoboron compounds, especially boronic acids, have been gaining interest in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The molecular formula of this compound is C15H22BNO4S .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years. The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . This process involves the use of a variety of organoboron reagents, including boronic acids and their derivatives .


Chemical Reactions Analysis

Boronic acids and their derivatives, including “4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester”, are often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . In this reaction, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step .

Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester:

Biomedical Research

This compound has shown immense potential in biomedical research, particularly for the treatment of malignant neoplasms and autoimmune disorders . It is considered a versatile biomedicine compound due to its efficacy in these areas .

Proteomics Research

It is also used in proteomics research, where it may be involved in the study of proteins and their functions. This application is crucial for understanding biological processes and developing new therapies .

Drug Delivery Systems

A significant application of this compound is in the development of reactive oxygen species (ROS)-responsive drug delivery systems . By modifying hyaluronic acid with phenylboronic acid pinacol ester, researchers have created a system that can encapsulate drugs like curcumin to form nanoparticles for targeted delivery .

Mechanism of Action

Biochemical Pathways

Boronic acid derivatives are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of boronic acid derivatives to palladium, a process that can influence various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target .

properties

IUPAC Name

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-9-13(10-6-11)22(18,19)17-12-7-8-12/h5-6,9-10,12,17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFBWQXCZSUHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585941
Record name N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-Cyclopropylsulfonamide)phenylboronic acid pinacol ester

CAS RN

914610-50-7
Record name N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.